molecular formula C11H7BrF3NO B12860169 8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline

8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline

Cat. No.: B12860169
M. Wt: 306.08 g/mol
InChI Key: LVTMRKXCJJPHCL-UHFFFAOYSA-N
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Description

8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline is a chemical compound with the molecular formula C11H7BrF3NO and a molecular weight of 306.08 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

The reaction conditions often require the use of bromine in nitrobenzene to achieve high yields . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring purity and consistency.

Chemical Reactions Analysis

8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bromine , nitrobenzene , and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 8-Bromo-1-(2,2,2-trifluoroethoxy)isoquinoline include:

The uniqueness of this compound lies in its specific combination of the isoquinoline core with the trifluoroethoxy and bromine substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H7BrF3NO

Molecular Weight

306.08 g/mol

IUPAC Name

8-bromo-1-(2,2,2-trifluoroethoxy)isoquinoline

InChI

InChI=1S/C11H7BrF3NO/c12-8-3-1-2-7-4-5-16-10(9(7)8)17-6-11(13,14)15/h1-5H,6H2

InChI Key

LVTMRKXCJJPHCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC=C2)OCC(F)(F)F

Origin of Product

United States

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